molecular formula C5H3ClFNO B145234 4-Chloro-3-fluoropyridine 1-oxide CAS No. 127108-51-4

4-Chloro-3-fluoropyridine 1-oxide

Cat. No.: B145234
CAS No.: 127108-51-4
M. Wt: 147.53 g/mol
InChI Key: NOUWIWISPLZJHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 4-Chloro-3-fluoro-pyridine. One common method is the use of peroxides such as benzoyl peroxide or tert-butyryl peroxide to achieve the oxidation . The reaction conditions often include a solvent like acetonitrile and are carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide, tert-butyryl peroxide.

    Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Chloro-3-fluoro-pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluoropyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoro-pyridine: The parent compound without the N-oxide group.

    3-Fluoro-pyridine 1-oxide: Similar structure but without the chlorine substituent.

    4-Chloro-pyridine 1-oxide: Similar structure but without the fluorine substituent.

Uniqueness

4-Chloro-3-fluoropyridine 1-oxide is unique due to the combined presence of chlorine, fluorine, and the N-oxide group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds .

Properties

CAS No.

127108-51-4

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

4-chloro-3-fluoro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H

InChI Key

NOUWIWISPLZJHT-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1Cl)F)[O-]

Canonical SMILES

C1=C[N+](=CC(=C1Cl)F)[O-]

Synonyms

Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

MCPBA (28.1 g) was added to a solution of 4-chloro-3-fluoro-pyridine (10.0 g) in DCM (150 ml) and the reaction mixture stirred for 60 h at RT. The reaction mixture was quenched with 10% aq. Na2S2O3 and the basicity of the aq. phase adjusted with aq. sat. Na2CO3 to pH 9. The aq. phase was extracted with EA (6×), and the combined org. phase was dried over MgSO4 and evaporated to dryness. The desired compound (8.4 g) was used in the next step without further purification.
Name
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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